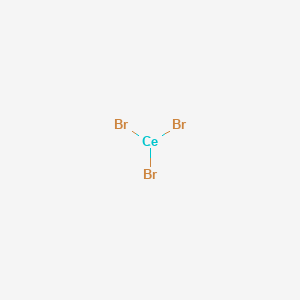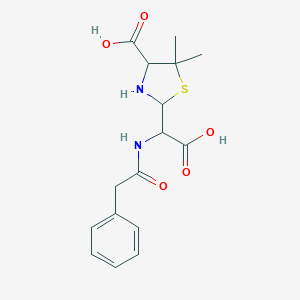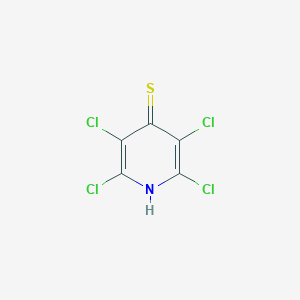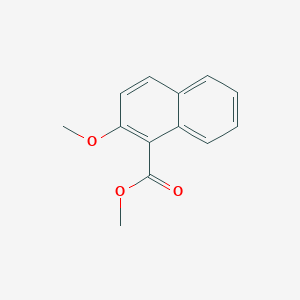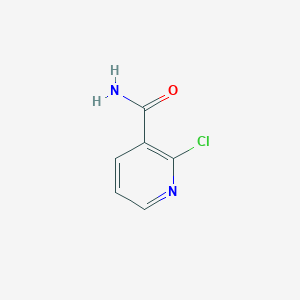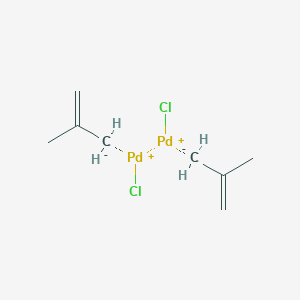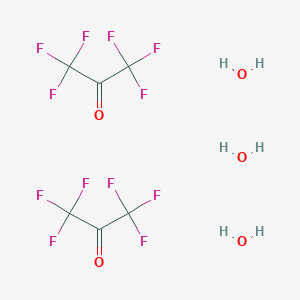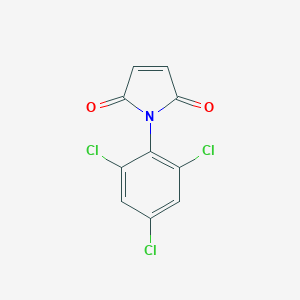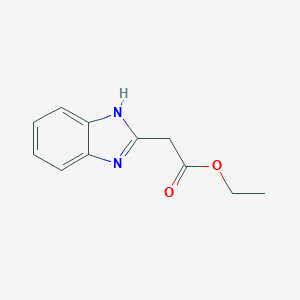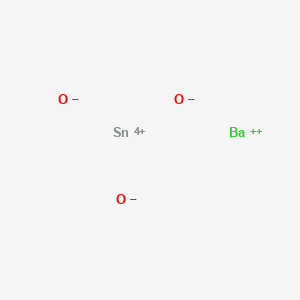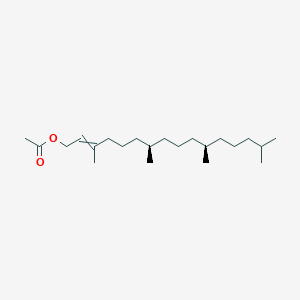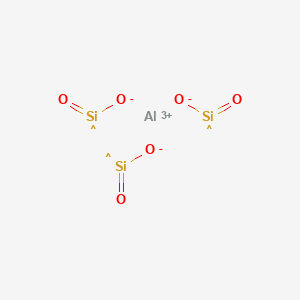
Aluminum silicon hydroxide oxide (AlSi5(OH)O11)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum silicon hydroxide oxide (AlSi5(OH)O11), also known as kaolinite, is a type of clay mineral that is widely distributed in nature. It is composed of layers of silicate tetrahedra and aluminum octahedra, which are linked together by oxygen atoms. Kaolinite has a unique structure that gives it a variety of applications in scientific research.
作用機序
The mechanism of action of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) depends on its application. In materials science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a filler and reinforcement agent, improving the mechanical and thermal properties of the composite material. In environmental science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a sorbent, adsorbing pollutants through cation exchange and surface complexation. In biomedical science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a drug delivery system, releasing drugs through diffusion and degradation, and as a diagnostic tool, emitting fluorescence and absorbing light.
生化学的および生理学的効果
Kaolinite has low toxicity and is generally considered safe for human consumption and use. However, some studies have reported that exposure to Aluminum silicon hydroxide oxide (AlSi5(OH)O11) dust may cause respiratory and lung damage in humans and animals. Additionally, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) may interfere with the absorption of nutrients and drugs in the digestive system due to its high surface area and cation exchange capacity.
実験室実験の利点と制限
Kaolinite has several advantages for lab experiments, including its low cost, availability, and biocompatibility. However, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) also has some limitations, including its variability in composition and structure, which may affect its properties and performance in different applications. Additionally, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) may interfere with the analysis of other compounds in the sample due to its high surface area and cation exchange capacity.
将来の方向性
There are several future directions for research on Aluminum silicon hydroxide oxide (AlSi5(OH)O11), including:
1. Developing new synthesis methods to control the composition and structure of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) for specific applications.
2. Investigating the mechanism of action of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in different applications, such as drug delivery and environmental remediation.
3. Exploring the potential of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) as a biomaterial for tissue engineering and regenerative medicine.
4. Studying the toxicity and safety of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in different exposure scenarios and animal models.
5. Developing new analytical methods to detect and quantify Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in complex samples, such as food and soil.
合成法
Kaolinite can be synthesized through a variety of methods, including hydrothermal synthesis, precipitation, and sol-gel synthesis. Hydrothermal synthesis involves heating a mixture of aluminum and silicon oxides in the presence of water at high pressure and temperature. Precipitation involves adding a solution of aluminum and silicon salts to a solution of sodium hydroxide, followed by heating and filtration. Sol-gel synthesis involves the hydrolysis and condensation of aluminum and silicon alkoxides in the presence of water.
科学的研究の応用
Kaolinite has a wide range of applications in scientific research, including in materials science, environmental science, and biomedical science. In materials science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a filler in polymers, ceramics, and composites due to its high aspect ratio and low cost. In environmental science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a sorbent for pollutants in water and soil due to its high surface area and cation exchange capacity. In biomedical science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a drug delivery system and a diagnostic tool due to its biocompatibility and optical properties.
特性
CAS番号 |
12408-33-2 |
|---|---|
製品名 |
Aluminum silicon hydroxide oxide (AlSi5(OH)O11) |
分子式 |
Al23H463O36Si115 |
分子量 |
4893.062494 |
InChI |
InChI=1S/Al.3O2Si/c;3*1-3-2/q+3;3*-1 |
InChIキー |
XLSFVUFTABXNDN-UHFFFAOYSA-N |
SMILES |
[O-][Si]=O.[O-][Si]=O.[O-][Si]=O.[Al+3] |
正規SMILES |
[O-][Si]=O.[O-][Si]=O.[O-][Si]=O.[Al+3] |
その他のCAS番号 |
12408-33-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



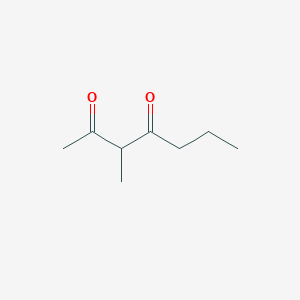
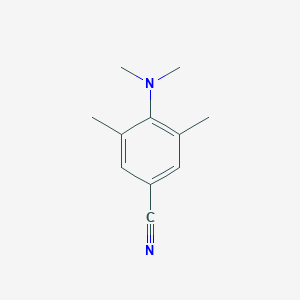
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
